

Spectroscopic Data of 1,2-Diaminopropane: A Technical Guide

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Compound of Interest		
Compound Name:	1,2-Diaminopropane	
Cat. No.:	B080664	Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1,2-diaminopropane**. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **1,2-diaminopropane**. The following sections present the ¹H and ¹³C NMR spectral data. It is important to note that in a non-chiral solvent, the NMR spectra for the (R) and (S) enantiomers are identical.

¹H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-СН3	~1.0	Doublet	Not available
-CH-	~2.8	Multiplet	Not available
-CH ₂ -	~2.5, ~2.7	Multiplet	Not available
-NH2	Variable	Broad Singlet	Not available



¹³C NMR Spectral Data[1]

Carbon Atom	Chemical Shift (ppm)
-CH₃	~19
-CH-	~49
-CH ₂ -	~47

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **1,2-diaminopropane**. The monoisotopic mass of **1,2-diaminopropane** is 74.084 g/mol .[2]

Electron Ionization Mass Spectrum (EI-MS)

m/z	Relative Intensity
30	100%
44	~80%
74	~5%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of **1,2-diaminopropane** is as follows:

- Sample Preparation: Approximately 10-20 mg of 1,2-diaminopropane is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).
 [3] The choice of solvent can influence the chemical shifts of the labile -NH₂ protons.[3]
- Internal Standard: A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard for referencing the chemical shifts to 0 ppm.[3]



- Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 300 MHz or higher instrument.[4]
- ¹H NMR Acquisition: For a proton NMR spectrum, typical acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans are collected to ensure a good signal-to-noise ratio.[3]
- ¹³C NMR Acquisition: For a carbon-13 NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans are generally necessary.[3]

Mass Spectrometry (MS)

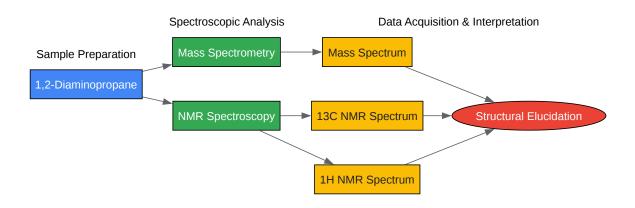
The following outlines a typical procedure for obtaining an electron ionization mass spectrum:

- Sample Introduction: A small amount of **1,2-diaminopropane** is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and purification prior to ionization.[2]
- Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,2-diaminopropane**.





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Caption: Workflow for the spectroscopic analysis of **1,2-diaminopropane**.

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